3-(1-Aminopropan-2-yl)-3-hydroxy-2-methyltetrahydrothiophene 1,1-dioxide
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Overview
Description
3-(1-Aminopropan-2-yl)-3-hydroxy-2-methyl-1lambda6-thiolane-1,1-dione is a complex organic compound with a unique structure that includes a thiolane ring, an amino group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aminopropan-2-yl)-3-hydroxy-2-methyl-1lambda6-thiolane-1,1-dione can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-1lambda6-thiolane-1,1-dione with 1-aminopropan-2-ol under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(1-Aminopropan-2-yl)-3-hydroxy-2-methyl-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a thiolane derivative with a reduced sulfur atom.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the sulfur atom may produce a thiolane derivative.
Scientific Research Applications
3-(1-Aminopropan-2-yl)-3-hydroxy-2-methyl-1lambda6-thiolane-1,1-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(1-Aminopropan-2-yl)-3-hydroxy-2-methyl-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thiolane ring may interact with hydrophobic regions of proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Aminopropan-2-ol: A simpler compound with similar functional groups but lacking the thiolane ring.
2-Methyl-1lambda6-thiolane-1,1-dione: Shares the thiolane ring structure but lacks the amino and hydroxyl groups.
Uniqueness
The presence of both an amino group and a hydroxyl group in the thiolane ring makes 3-(1-Aminopropan-2-yl)-3-hydroxy-2-methyl-1lambda6-thiolane-1,1-dione unique. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.
Properties
Molecular Formula |
C8H17NO3S |
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Molecular Weight |
207.29 g/mol |
IUPAC Name |
3-(1-aminopropan-2-yl)-2-methyl-1,1-dioxothiolan-3-ol |
InChI |
InChI=1S/C8H17NO3S/c1-6(5-9)8(10)3-4-13(11,12)7(8)2/h6-7,10H,3-5,9H2,1-2H3 |
InChI Key |
SMZBCBWZIPMKGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCS1(=O)=O)(C(C)CN)O |
Origin of Product |
United States |
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